Superior Aqueous Solubility Profile: 6-Fluoro-QDC vs. 6-Chloro-QDC and 6-Bromo-QDC
6-Fluoroquinoline-2,4-dicarboxylic acid exhibits significantly lower predicted lipophilicity (LogP = 1.7) compared to the 6-chloro analog (LogP = 2.44) and the 6-bromo analog (LogP = 2.39) [1]. This lower LogP translates to reduced non-specific protein binding and improved aqueous solubility—an essential attribute for reliable dose–response curves in VGLUT uptake assays performed in aqueous synaptic vesicle preparations [2]. The 6-fluoro LogP value is also 0.2 units lower than that of the 6-methyl-QDC (LogP = 1.9), providing a measurable solubility advantage within the small-substituent QDC series .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.7 (6-fluoro-QDC) |
| Comparator Or Baseline | 6-Chloro-QDC LogP = 2.44; 6-Bromo-QDC LogP = 2.39; 6-Methyl-QDC LogP = 1.94; Unsubstituted QDC LogP = 1.2 (estimated) |
| Quantified Difference | 0.74 log unit lower than 6-chloro-QDC; 0.69 log unit lower than 6-bromo-QDC; 0.24 log unit lower than 6-methyl-QDC |
| Conditions | QSPR-predicted LogP values from authoritative chemistry databases (Molaid for 6-fluoro-QDC; Fluorochem for 6-chloro-QDC; Molbase for 6-bromo-QDC; LookChem for 6-methyl-QDC) |
Why This Matters
Lower LogP directly correlates with higher aqueous solubility and reduced non-specific binding in biological assay media—critical for obtaining reproducible IC50/Ki measurements in VGLUT and GLUT1 transport inhibition assays.
- [1] Molaid Chemistry Database. 6-Fluoroquinoline-2,4-dicarboxylic acid (CAS 220844-72-4). LogP = 1.7. View Source
- [2] Carrigan CN, et al. J. Med. Chem. 2002; 45(11): 2260-2276. VGLUT synaptic vesicle uptake assay methodology requiring aqueous buffer conditions. View Source
